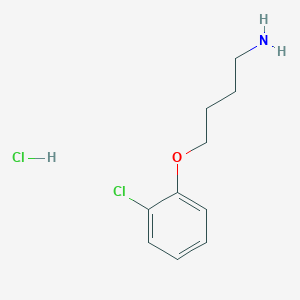
4-(2-Chlorophenoxy)butan-1-amine hydrochloride
Descripción general
Descripción
4-(2-Chlorophenoxy)butan-1-amine hydrochloride is a useful research compound. Its molecular formula is C10H15Cl2NO and its molecular weight is 236.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Biochemical Research and Drug Synthesis
Research involving 4-(2-Chlorophenoxy)butan-1-amine hydrochloride and its derivatives mainly focuses on biochemical applications, particularly in drug synthesis and understanding cellular mechanisms. One study developed a solution-phase synthesis method using butan-1-amine, coupling it with various carboxylic acids to form amide bonds. This approach facilitated the creation of a minilibrary of compounds, which was then used to screen for cytotoxicity against certain cell lines, showcasing the compound's potential in drug development and cellular bioassay applications (Chiang et al., 2009).
Crystal Structure and Material Science
Another aspect of research on this compound involves studying its structural properties. For instance, derivatives of butyrate and 1,3-dioxane, closely related to this compound, have been synthesized and analyzed using spectroscopic techniques and X-ray diffraction. This research is crucial for material sciences, offering insights into the structural characteristics and potential applications of new materials (Jebas et al., 2013).
Environmental Studies and Degradation Processes
The compound and its related chlorophenoxy derivatives are also studied in environmental contexts. For example, research has been conducted on the oxidative thermal degradation of chlorophenoxy compounds, leading to insights into the formation of environmentally significant pollutants like dioxins and furans. Understanding these degradation pathways is essential for environmental monitoring and developing strategies to mitigate pollution (Evans & Dellinger, 2005).
Chemical Engineering and Synthesis
Furthermore, the chemical properties of this compound derivatives are explored to develop novel synthesis methods and compounds. For instance, studies have been conducted on the dynamic kinetic resolution of alpha-bromoesters, demonstrating the compound's relevance in chemical engineering and synthesis processes (Ammazzalorso et al., 2004).
Propiedades
IUPAC Name |
4-(2-chlorophenoxy)butan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO.ClH/c11-9-5-1-2-6-10(9)13-8-4-3-7-12;/h1-2,5-6H,3-4,7-8,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCRPEIPBLFERAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCCCN)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


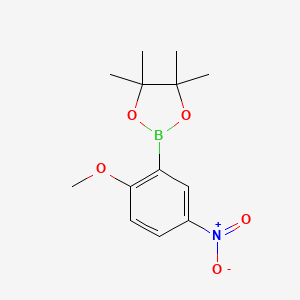

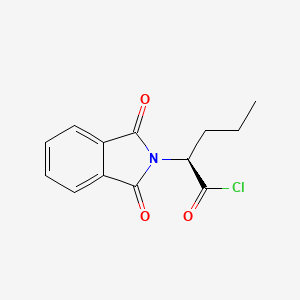

![7-(Dimethylamino)benzo[C][1,2,5]thiadiazole-4-carbaldehyde](/img/structure/B1457879.png)
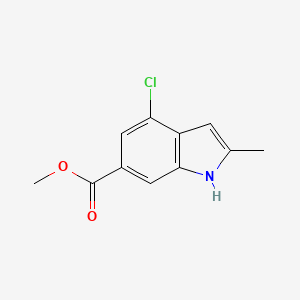





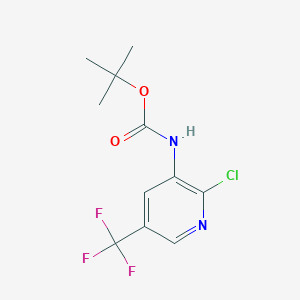
![4-Chloro-6-methyl-thieno[2,3-b]pyridine](/img/structure/B1457890.png)

